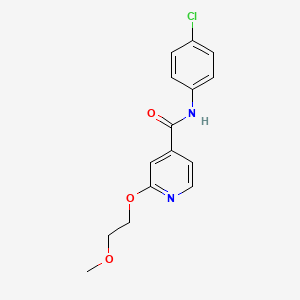

(1E)-1-(9H-fluoren-2-yl)ethanone oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1E)-1-(9H-fluoren-2-yl)ethanone oxime” is a chemical compound with the molecular formula C15 H13 N O . It has a molecular weight of 223.27 . This compound can be purchased from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation:C\C(c1ccc2c(Cc3ccccc23)c1)=N/O . This notation provides a way to represent the structure of the molecule in a linear string of text.

Scientific Research Applications

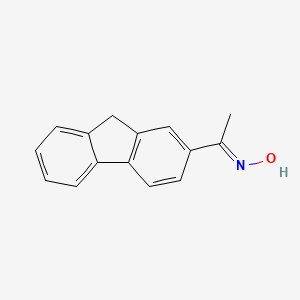

Multicomponent Domino Reactions for Fluorophore Synthesis

A study by Hussein, El Guesmi, and Ahmed (2019) developed a protocol for synthesizing poly-functionalized nicotinonitriles with pyrene and/or fluorene moieties. This method employs a domino four-component condensation reaction, showcasing the potential of (1E)-1-(9H-fluoren-2-yl)ethanone oxime derivatives in creating environmentally sensitive fluorophores for materials science applications. The synthesized compounds exhibit strong blue-green fluorescence, suggesting their applicability in various areas, including sensor and display technologies (Hussein et al., 2019).

Photocatalytic Applications

Research by Zhang, Schilling, Riemer, Das (2020) highlights the use of 9-fluorenone, closely related to the chemical structure of interest, as an effective and non-toxic photocatalyst for the oxidation of non-activated alcohols under blue LED irradiation. This demonstrates the utility of fluorene derivatives in photocatalytic applications, providing a sustainable approach for the oxidation of organic compounds using air or oxygen as the oxidant (Zhang et al., 2020).

Synthesis of 3-Aryl-4-Halogeno-1,2,5-Thiadiazoles

Yoon, Cho, and Kim (1998) described the synthesis of 3-aryl-4-halogeno-1,2,5-thiadiazoles from 1-aryl-2,2-dihalogenoethanone oximes, showcasing the compound's versatility in organic synthesis. The process involves the reaction with tetrasulfur tetranitride, indicating the potential of this compound derivatives in synthesizing heterocyclic compounds with potential applications in materials science and pharmaceutical chemistry (Yoon et al., 1998).

Supramolecular Chemistry and Crystallography

A study by Cai, Xu, Chai, Li (2020) on 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, a derivative related to the chemical structure of interest, utilized X-ray crystallography and DFT calculations to explore its supramolecular interactions. This research underscores the role of fluorene derivatives in developing complex molecular architectures, which could have implications in the design of novel materials and molecular devices (Cai et al., 2020).

Safety and Hazards

properties

IUPAC Name |

(NE)-N-[1-(9H-fluoren-2-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-10(16-17)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,17H,9H2,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZPUDOAVIELNU-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969184.png)

![2-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2969191.png)

![2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2969192.png)

![7-[(2-phenylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2969200.png)

![2-[4-(6-Methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2969201.png)

![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2969202.png)

![N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2969203.png)